molecular formula C10H19NO2S B2695688 Ethyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate CAS No. 2248266-20-6

Ethyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate

Cat. No.: B2695688
CAS No.: 2248266-20-6
M. Wt: 217.33
InChI Key: BOQWHOPPEFICFX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate is a chemical compound belonging to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-methylpropylamine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted thiazolidines

Scientific Research Applications

Ethyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazolidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate
  • 1-Ethyl-2-methylpropyl 3,13-dimethylpentadecanoate
  • 2-Methylpropyl thiazolidine derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazolidine ring and ester functional group make it versatile for various synthetic and research applications.

Properties

IUPAC Name

ethyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-4-13-10(12)8-6-14-9(11-8)5-7(2)3/h7-9,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQWHOPPEFICFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(N1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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